4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid
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Overview
Description
4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid is an organic compound with the molecular formula C14H13NO4S. This compound is characterized by the presence of an aminophenyl group, a sulfonyl group, and a benzoic acid moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl benzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the 4-aminobenzenesulfonyl chloride attacks the carbonyl carbon of the methyl benzoate, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted aromatic compounds.
Scientific Research Applications
4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methylphenyl)sulfonyl)methyl)benzoic acid
- 4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid
- 4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid
Uniqueness
4-(((4-Aminophenyl)sulfonyl)methyl)benzoic acid is unique due to the presence of the amino group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring strong hydrogen bonding and specific interactions with biological targets.
Properties
CAS No. |
110046-38-3 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-[(4-aminophenyl)sulfonylmethyl]benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9,15H2,(H,16,17) |
InChI Key |
BAFAZNBPUOOAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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